molecular formula C9H8BrN3 B12434258 1-(6-Bromoquinolin-2-YL)hydrazine

1-(6-Bromoquinolin-2-YL)hydrazine

Cat. No.: B12434258
M. Wt: 238.08 g/mol
InChI Key: IDJVCSMWSWDWMG-UHFFFAOYSA-N
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Description

1-(6-Bromoquinolin-2-YL)hydrazine is a hydrazine derivative featuring a brominated quinoline moiety. The bromine atom at the 6-position of the quinoline ring likely enhances electron-withdrawing effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

IDJVCSMWSWDWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-BROMO-2-HYDRAZINYLQUINOLINE typically involves the reaction of ethyl 6-bromo-2-chloroquinoline-4-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-BROMO-2-HYDRAZINYLQUINOLINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that quinoline derivatives, including 1-(6-Bromoquinolin-2-YL)hydrazine, exhibit potent antitumor properties. Studies have shown that compounds with a similar structure can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing cancer cell proliferation . The introduction of hydrazine moieties enhances the biological activity of these compounds.

Antibacterial Properties
Quinoline-based compounds have been investigated for their antibacterial activity. For instance, derivatives of 6-bromoquinoline have demonstrated effectiveness against various bacterial strains. The hydrazine component may contribute to this activity by interacting with bacterial enzymes or disrupting cellular processes .

Metalloenzyme Inhibition
this compound has been identified as a potential metalloenzyme inhibitor. This property is particularly relevant in the development of treatments for diseases where metalloenzymes play a critical role, such as cancer and bacterial infections. The compound's ability to modulate enzyme activity can be leveraged for therapeutic applications .

Analytical Chemistry Applications

Fluorescent Sensors
The compound's structural characteristics allow it to be used in the development of fluorescent sensors for detecting metal ions. Research has demonstrated that Schiff bases derived from quinoline can selectively bind to metal ions, leading to fluorescence changes that can be quantitatively analyzed. This application is crucial for environmental monitoring and biomedical diagnostics .

Chromatographic Techniques
this compound can also serve as a reagent in chromatographic techniques for separating and identifying complex mixtures. Its unique chemical properties facilitate the development of efficient separation methods in analytical laboratories .

Material Science Applications

Polymer Synthesis
The compound has been explored as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies

Study Reference Application Findings
Antitumor ActivityDemonstrated inhibition of topoisomerase II by quinoline derivatives, including hydrazine analogs.
Fluorescent SensorsDeveloped sensors for mercury ion detection using Schiff bases derived from quinoline structures.
Metalloenzyme InhibitionIdentified as a potential inhibitor for metalloenzymes relevant to cancer treatment.
Polymer SynthesisUsed as a monomer in creating polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 6-BROMO-2-HYDRAZINYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA or RNA, affecting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituents and Aromatic Systems :

  • Quinoline’s fused aromatic system enables π-π stacking, relevant in drug design .
  • Fluorinated Benzothiazole (1-(6-Fluoro-1,3-benzothiazol-2-yl)hydrazine) : Fluorine’s electronegativity increases polarity and metabolic stability. Benzothiazole derivatives exhibit antitumor and antimicrobial activities, with crystal structures revealing hydrogen-bonding networks .
  • Chlorinated Thiophene (Compound 5b) : Chlorine enhances lipophilicity and electron withdrawal. Thiophene-based hydrazines are studied as tubulin polymerization inhibitors, with substituent position affecting potency .
  • Nitro-Substituted Phenyl (SSBO, SSBM, SSBP) : Nitro groups improve corrosion inhibition on steel via adsorption, with para-substitution showing higher efficacy than ortho or meta .

Table 1: Substituent Effects on Hydrazine Derivatives

Compound Class Substituent Aromatic System Key Properties/Applications Reference
Brominated Quinoline Br Quinoline Enhanced π-π stacking, drug design
Fluorinated Benzothiazole F Benzothiazole Metabolic stability, crystal packing
Chlorinated Thiophene Cl Thiophene Tubulin inhibition, lipophilicity
Nitro-Substituted Phenyl NO₂ Phenyl Corrosion inhibition

Biological Activity

1-(6-Bromoquinolin-2-YL)hydrazine is a synthetic compound derived from the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrN3C_{10}H_{8}BrN_{3}, with a molecular weight of approximately 248.09 g/mol. The compound features a bromine atom attached to a quinoline ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H8BrN3C_{10}H_{8}BrN_{3}
Molecular Weight248.09 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae , with inhibition zones comparable to standard antibiotics. In a comparative study, the compound demonstrated an inhibition zone of 24 mm against Pseudomonas aeruginosa , while the standard drug showed an inhibition zone of 27 mm .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several research contexts. One notable study involved testing the compound against HeLa cells (cervical cancer cell line), where it exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that the compound may inhibit cell proliferation effectively without significant toxicity to normal cells at lower concentrations .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : It could alter signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer properties.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

Several studies have documented the biological activity of related quinoline derivatives, providing insights into the potential applications of this compound:

  • Antibacterial Efficacy :
    • A derivative with similar structural features was tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with MIC values ranging from 50 µM to 100 µM .
  • Cytotoxicity Studies :
    • In vitro studies using various cancer cell lines indicated that compounds structurally related to this compound showed selective cytotoxicity against tumor cells while sparing normal cells .

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